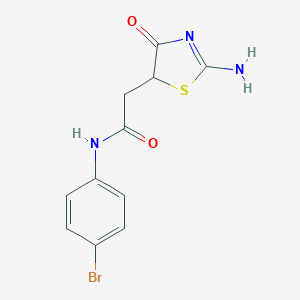

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

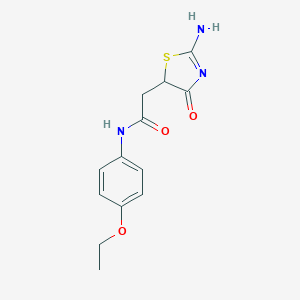

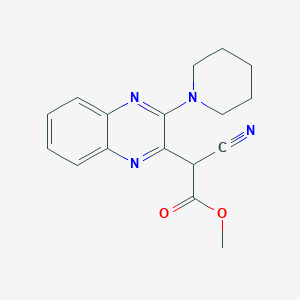

“N-(4-bromophenyl)-2-(methylsulfanyl)benzamide” is a chemical compound that contains a benzamide group, which is a carboxamide derived from benzoic acid, and a methylsulfanyl group attached to the benzene ring. It also has a bromine atom attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring core with a bromine atom and an amide group attached at one position and a methylsulfanyl group attached at another position . The exact structure would depend on the positions of these groups on the benzene ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility and reactivity .Aplicaciones Científicas De Investigación

1. Structural Analysis and Molecular Interactions

- Compound Structural Features: The study by Choi, Seo, Son, and Lee (2007) analyzed a compound similar to N-(4-bromophenyl)-2-(methylsulfanyl)benzamide, focusing on its structural features such as dihedral angles and molecular interactions, which can be relevant for understanding the physical and chemical properties of N-(4-bromophenyl)-2-(methylsulfanyl)benzamide (Choi, Seo, Son, & Lee, 2007).

2. Potential in Drug Design

- Allosteric Activators of Human Glucokinase: Arora et al. (2021) discussed the design and synthesis of benzamide derivatives as allosteric activators of human glucokinase. This indicates a potential research avenue for N-(4-bromophenyl)-2-(methylsulfanyl)benzamide in drug design, particularly in targeting metabolic disorders (Arora et al., 2021).

3. Antipathogenic Activity

- Anti-microbial Properties: A study by Limban, Marutescu, and Chifiriuc (2011) on thiourea derivatives, including compounds structurally related to N-(4-bromophenyl)-2-(methylsulfanyl)benzamide, demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

4. Spectroscopic Characterization and Crystallography

- Spectroscopic and Crystallographic Analysis: Saeed, Rashid, Bhatti, and Jones (2010) performed detailed spectroscopic characterization and crystallography of a compound closely related to N-(4-bromophenyl)-2-(methylsulfanyl)benzamide, offering insights into its molecular structure and potential applications in material science (Saeed, Rashid, Bhatti, & Jones, 2010).

5. Applications in Coordination Chemistry

- Metal Complexes Synthesis: Binzet, Külcü, Flörke, and Arslan (2009) investigated the synthesis and characterization of metal complexes with ligands related to N-(4-bromophenyl)-2-(methylsulfanyl)benzamide. These findings could guide research into the use of N-(4-bromophenyl)-2-(methylsulfanyl)benzamide in coordination chemistry and material sciences (Binzet, Külcü, Flörke, & Arslan, 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNOS/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPHBMQGQGVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B476235.png)

![Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B476329.png)

![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-3-phenyl-acrylamide](/img/structure/B476334.png)

![(2E)-N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B476339.png)

![(5-bromo-2-hydroxyphenyl)(5H-chromeno[4,3-b]pyridin-3-yl)methanone](/img/structure/B476497.png)

![1-(4-Ethoxyphenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B476684.png)